molecular formula C13H16N2O3 B1396691 tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate CAS No. 184021-91-8

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Cat. No.: B1396691
CAS No.: 184021-91-8
M. Wt: 248.28 g/mol
InChI Key: ZZMDNEIXGBMMFK-UHFFFAOYSA-N
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Description

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is a chemically synthesized carbamate derivative that serves as a valuable building block and key intermediate in organic synthesis and drug discovery research. The compound features a carbamate group, a functionality widely recognized in medicinal chemistry for its role as a stable peptide bond surrogate, which can improve the metabolic stability and membrane permeability of potential therapeutic agents . The 2-oxo-2,3-dihydro-1H-indole (oxindole) moiety is a privileged scaffold in pharmaceutical development, present in compounds with a diverse range of biological activities. This specific molecular architecture makes it a versatile precursor for the synthesis of more complex, pharmacologically active molecules. Researchers utilize this and related N-Boc protected carbamate intermediates in the design and multistep synthesis of target compounds, including the preparation of specialized heterocycles . As with all reagents of this nature, this compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDNEIXGBMMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184021-91-8
Record name tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole nitrogen, followed by the addition of tert-butyl carbamate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets. The indole ring system can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in drug discovery. Below is a systematic comparison with analogous compounds from PharmaBlock Sciences and other sources:

Table 1: Comparative Analysis of tert-butyl Carbamate Derivatives

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen-Bonding Features Potential Applications
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate (874493-61-5) 2-Oxoindoline Boc-protected amine at C6 248.28 NH (donor), carbonyl (acceptor) Kinase inhibitors, CNS agents
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentane Hydroxyl at C2 (stereospecific) Not reported Hydroxyl (donor/acceptor), NH (donor) Chiral intermediates, peptidomimetics
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (207729-03-1) Cyclopentane cis-3-Hydroxyl Not reported Enhanced solubility due to polar hydroxyl Prodrugs, glycosidase inhibitors
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1523530-57-5) Piperidine Methyl at C5, stereospecific Not reported NH (donor), tertiary amine Opioid receptor modulators
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (1268520-95-1) Piperidine trans-3-Fluoro Not reported Fluorine (electronegative), NH (donor) Metabolic stabilization, PET ligands
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (880545-32-4) Azabicyclo[4.1.0]heptane Bridged bicyclic amine Not reported Rigid scaffold, NH (donor) Neurotransmitter analogs

Key Structural and Functional Differences

Core Scaffold: The 2-oxoindoline in the target compound provides aromaticity and planar geometry, facilitating π-π stacking interactions in drug-receptor binding . In contrast, cyclopentane (CAS 1330069-67-4) and piperidine (CAS 1523530-57-5) derivatives adopt non-aromatic, flexible conformations suited for targeting aliphatic enzyme pockets .

Hydrogen-Bonding Capacity: The 2-oxoindoline derivative has two hydrogen-bonding sites: the indole NH (donor) and the lactam carbonyl (acceptor).

Stereochemical Complexity :

  • Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4) exhibit stereospecific hydroxyl placement, critical for chiral recognition in asymmetric synthesis . The target compound lacks stereocenters but benefits from conformational rigidity due to the fused indoline ring .

Electron-Withdrawing Groups :

  • Fluorinated derivatives (e.g., CAS 1268520-95-1) leverage fluorine’s electronegativity to enhance metabolic stability and modulate pKa values, whereas the 2-oxoindoline scaffold relies on its inherent polarity for solubility .

Biological Activity

Tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate
  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.278 g/mol
  • CAS Number : 184021-91-8

The presence of the tert-butyl carbamate group attached to the indole ring system enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

This compound exhibits a wide range of biological activities through various mechanisms:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly through the inhibition of specific proteases. This inhibition occurs via binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
  • Receptor Interaction : It interacts with receptor proteins, influencing signal transduction pathways that are crucial for cellular responses.
  • Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, and this compound is no exception. It exhibits activity against various bacterial strains by disrupting their metabolic processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antiviral Inhibits viral replication through enzyme modulation.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Anticancer Induces apoptosis in cancer cell lines such as HeLa and L1210 .
Antimicrobial Effective against a range of bacteria, including resistant strains .
Antidiabetic Shows potential in modulating glucose metabolism.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various biological assays:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in human cervical carcinoma (HeLa) cells with an IC50 value indicative of potent activity .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Diabetes Management : A study exploring the effects on glucose metabolism revealed that the compound could enhance insulin sensitivity in diabetic models, suggesting its utility in managing diabetes.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate?

While direct synthesis protocols for this compound are limited in published literature, analogous carbamates (e.g., tert-butyl derivatives of dihydroindene or indazole) are synthesized via coupling reactions between tert-butyl carbamate and heterocyclic precursors. Typical conditions involve anhydrous solvents (e.g., DMF or THF), bases like NaH or K2_2CO3_3, and reaction monitoring via thin-layer chromatography (TLC) or HPLC. For example, tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate synthesis employs similar methodologies .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and carbamate integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What analytical methods are used to monitor reaction intermediates and byproducts?

TLC with UV visualization is standard for real-time monitoring. For complex mixtures, HPLC coupled with diode-array detection (DAD) or LC-MS provides detailed insights into intermediate formation and side products (e.g., hydrolysis byproducts under acidic conditions) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Hydrolysis of the carbamate group is a major concern, particularly under acidic or aqueous conditions. Strategies include:

  • Using anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Avoiding prolonged exposure to protic solvents.
  • Optimizing reaction pH and temperature to suppress decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this carbamate in novel reactions?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution at the carbamate carbonyl. For example, studying analogous systems (e.g., tert-butyl derivatives with boronate esters) reveals steric and electronic effects of the tert-butyl group on reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for structurally similar carbamates?

Single-crystal X-ray diffraction remains the gold standard. For disordered structures or twinning, refinement software like SHELXL can apply constraints (e.g., ISOR, DELU) to improve model accuracy. Comparative analysis with NMR data ensures consistency in bond lengths and angles .

Q. How can researchers optimize solubility for in vivo or pharmacokinetic studies?

Approaches include:

  • Salt formation : Testing hydrochloride or trifluoroacetate salts.
  • Co-solvent systems : Using DMSO:PBS mixtures for aqueous compatibility.
  • Structural analogs : Introducing hydrophilic substituents (e.g., hydroxyl groups) while retaining activity .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Molecular docking : Predict binding modes using crystal structures of homologous proteins.
  • Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450 interactions .

Q. How can researchers address discrepancies in biological activity across different batches?

  • Batch-to-batch consistency : Implement strict quality control (QC) protocols (e.g., ≥95% purity by HPLC).
  • Bioactivity validation : Re-test inactive batches in orthogonal assays (e.g., cell viability vs. target-specific ELISA).
  • Impurity profiling : Use LC-MS to identify bioactive or inhibitory contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
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tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

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